2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Description
Properties
IUPAC Name |
N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUFSQBBGSLPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274839 | |
| Record name | 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16399-10-3 | |
| Record name | 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The most documented method involves a three-step, one-pot synthesis starting from cyanuric chloride (II) and dimethyl malonate (III). The reaction proceeds as follows:
Step 1: Formation of Compound IV
Cyanuric chloride reacts with dimethyl malonate in acetonitrile (solvent A) under alkaline conditions (e.g., sodium hydroxide) at 35–40°C. The molar ratio of cyanuric chloride to dimethyl malonate is critical (1:1–1.1), with a solvent-to-reactant mass ratio of 4–6:1.
Step 2: Synthesis of Compound V
After solvent recovery, 2-methyltetrahydrofuran (solvent B) and hydrochloric acid are added to compound IV. Ammonia water is introduced dropwise at 35–45°C, yielding compound V.
Step 3: Final Cyclization to Target Compound
Methanol and 32% sodium hydroxide facilitate cyclization at 0–5°C, followed by pH adjustment with hydrochloric acid. Crystallization and drying yield the final product with >98% purity and 80% total yield.
Optimization and Yield Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyanuric chloride ratio | 1:1 (vs. dimethyl malonate) | Maximizes intermediate IV purity |
| Temperature (Step 1) | 35–40°C | Prevents side reactions |
| Solvent recovery | 40–60°C under reduced pressure | Reduces solvent contamination |
| Crystallization cooling | 10–15°C | Enhances crystal purity |
This method’s efficiency stems from minimized intermediate isolation, though it requires precise temperature control.
Ionic Liquid-Catalyzed Single-Step Synthesis
Methodology and Advantages
An alternative approach uses 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine as the starting material, reacting with sodium methoxide and monomethylamine in an ionic liquid solvent. The ionic liquid (e.g., imidazole alkane derivatives with HSO₄⁻ counterions) acts as both solvent and catalyst, enabling a one-step reaction at 50–80°C.
Key Reaction Parameters
Performance Metrics
| Metric | Value |
|---|---|
| Yield | 71.7% |
| Purity | >98% |
| Solvent recyclability | ≥5 cycles without degradation |
This method reduces waste generation and avoids toxic solvents, aligning with green chemistry principles.
Nucleophilic Substitution from Chlorotriazine Precursors
Challenges and Considerations
-
Selectivity : Competing substitutions at other chloro positions require careful base selection (e.g., NaOH vs. K₂CO₃).
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Scalability | Environmental Impact |
|---|---|---|---|
| One-pot synthesis | 80% | High | Moderate (solvent use) |
| Ionic liquid | 71.7% | Moderate | Low (recyclable solvent) |
| Nucleophilic substitution | ~70%* | Variable | Dependent on solvent |
*Estimated based on analogous reactions.
Industrial Applicability
The one-pot method’s high yield and simplicity favor large-scale production, whereas the ionic liquid approach suits smaller batches prioritizing sustainability.
Emerging Trends and Research Gaps
Recent patents highlight advancements in solvent recovery and catalytic systems. For instance, replacing acetonitrile with biodegradable solvents could further improve the one-pot method’s eco-footprint. Additionally, computational modeling to predict optimal substitution patterns for triazine derivatives remains underexplored but promising .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants
Mechanism of Action
The mechanism of action of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or herbicidal effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and chemical behavior of triazine derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Atrazine : The presence of a chloro group at position 2 enhances its herbicidal activity but increases environmental persistence compared to methoxy-substituted triazines .
- Simetryn: Two ethylamino groups and a methylthio group confer resistance to hydrolysis, making it effective in soil applications .
Environmental Degradation
- s-Triazine Herbicides : Atrazine and desmetryne are degraded via UV photoelectro-Fenton processes due to their chloro and methylthio groups, which are more reactive than methoxy substituents .
Biological Activity
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by its unique structure and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections will delve into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. Its structure features a triazine ring that is electron-rich, allowing it to participate in various chemical reactions. The presence of an ethylamino group enhances its solubility and may contribute to its biological activity compared to other triazines.
Antimicrobial Properties
Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain triazine compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Herbicidal Activity
Triazines are widely recognized for their herbicidal properties. The compound has been evaluated for its effectiveness against several weed species. Its mode of action typically involves inhibition of photosynthesis by targeting the photosystem II (PSII) complex in plants, disrupting the electron transport chain essential for energy production .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazines can inhibit key enzymes involved in metabolic processes within microorganisms and plants.
- Receptor Interaction : The compound may interact with specific receptors or proteins, modulating biochemical pathways that lead to antimicrobial or herbicidal effects.
- Membrane Disruption : The ethylamino group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microbes.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Effects : A laboratory study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 100 µg/mL .
- Herbicidal Efficacy : In agricultural trials, the compound demonstrated significant weed control efficacy in corn and soybean crops when applied pre-emergence. It showed a reduction in weed biomass by over 70% compared to untreated controls .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related triazine compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 16399-10-3 | Ethylamino substitution enhances solubility | Antimicrobial and herbicidal |
| Simazine | 12249-54-0 | Widely used herbicide | Effective against broadleaf weeds |
| Thifensulfuron-methyl | 79277-27-3 | Sulfonylurea herbicide | Targets amino acid synthesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethylamino-4-methoxy-6-methyl-1,3,5-triazine, and what factors influence reaction yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on trichloro-1,3,5-triazine derivatives. For example, stepwise substitution with ethylamine and methoxide groups under controlled conditions (0–5°C in acetone/NaOH) is a common approach . Yield optimization depends on reaction time, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometric ratios of reagents. Evidence from similar triazine syntheses shows yields ranging from 65% to 80% under reflux conditions (18–24 hours) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., ethylamino vs. methoxy groups).
- HPLC : For purity assessment, using derivatization reagents like pyrenylbutoxy-triazine for enhanced sensitivity .
- Melting Point Analysis : Consistent with triazine derivatives (e.g., 141–143°C for structurally similar compounds) .
- Solubility Testing : Polar aprotic solvents (e.g., DMSO) are preferred due to low water solubility (9.7E-8 g/L at 25°C) .
Q. How does the reactivity of this compound compare to other triazine derivatives?
- Methodological Answer : The ethylamino group enhances nucleophilic substitution potential, while the methoxy group stabilizes the triazine ring. In amine-exchange reactions, the ethylamino substituent can be replaced under acidic conditions, as seen in analogous compounds . Reactivity with electrophiles (e.g., benzaldehydes) may require glacial acetic acid catalysis .
Advanced Research Questions
Q. How can experimental design address spatial variability in environmental sorption studies of this compound?
- Methodological Answer : Use Freundlich isotherm models to quantify sorption heterogeneity in soil. Sampling should stratify by soil pH, organic carbon content, and texture, as these parameters significantly influence triazine mobility (e.g., log Kow ~1.36 correlates with high soil mobility) . Geostatistical tools (e.g., kriging) can map spatial correlations between sorption capacity and soil properties .
Q. What contradictions exist in degradation pathways of chloro-substituted triazines, and how can they inform studies on this compound?
- Methodological Answer : Degradation mechanisms vary by reductant:
- Zero-valent iron (ZVI) : Preferentially cleaves chloro groups, producing dealkylated metabolites .
- Electrochemical reduction : May retain the triazine ring but modify substituents .
Q. How can synthesis protocols be optimized to mitigate low yields in triazine derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve substitution efficiency .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during methoxy group introduction .
- Purification : Recrystallization in water-ethanol mixtures enhances purity .
Q. What methodologies are suitable for assessing the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate inhibitory concentrations (IC50) .
- Metabolite Profiling : Identify bioactive derivatives via LC-TOF-MS after in vitro metabolic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
